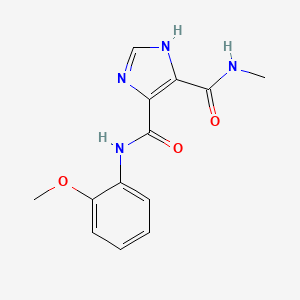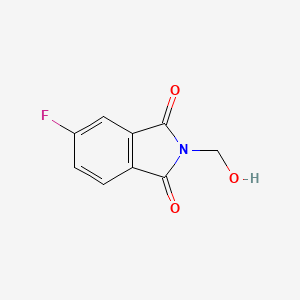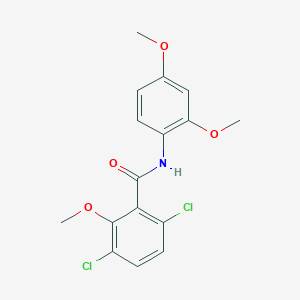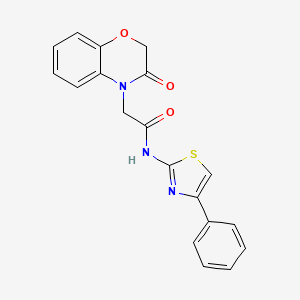![molecular formula C20H24N2O3 B5884589 N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5884589.png)
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BAY 41-2272 and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide acts as a potent activator of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels leads to the relaxation of smooth muscles in the pulmonary vasculature and corpus cavernosum. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide include vasodilation, reduction in pulmonary vascular resistance, relaxation of smooth muscles in the corpus cavernosum, inhibition of cancer cell growth, and induction of apoptosis. This compound has also been shown to have anti-inflammatory effects and can reduce inflammation in the lungs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide in lab experiments include its potent activation of sGC, its ability to induce apoptosis and inhibit cancer cell growth, and its anti-inflammatory effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
The future directions for N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide include further studies to determine its safety and efficacy in humans, the development of more efficient synthesis methods, and the identification of new potential applications for this compound. Additionally, the development of new analogs of this compound may lead to more potent and selective sGC activators with fewer side effects.
Métodos De Síntesis
The synthesis of N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide involves the reaction of 4-ethylphenol with acetyl chloride, followed by the reaction of the resulting product with 2-aminophenol. The final step involves the reaction of the intermediate product with butanoyl chloride. The yield of this synthesis method is around 50%, and the purity of the compound can be increased through further purification methods.
Aplicaciones Científicas De Investigación
N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential applications in various research fields. This compound has shown promising results in the treatment of pulmonary hypertension, as it acts as a vasodilator and reduces pulmonary vascular resistance. Additionally, it has been studied for its potential use in treating erectile dysfunction, as it enhances the relaxation of smooth muscles in the corpus cavernosum. This compound has also shown potential in the treatment of cancer, as it inhibits the growth of cancer cells and induces apoptosis.
Propiedades
IUPAC Name |
N-[2-[[2-(4-ethylphenoxy)acetyl]amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-7-19(23)21-17-8-5-6-9-18(17)22-20(24)14-25-16-12-10-15(4-2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVOECQNGVVODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[(4-ethylphenoxy)acetyl]amino}phenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)
![1-ethyl-4-[3-(4-nitrophenyl)acryloyl]piperazine](/img/structure/B5884525.png)


![N-3-pyridinyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5884549.png)
![3-fluoro-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5884553.png)
![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)

![1-[3-(2-furyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5884576.png)

![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)

